molecular formula C13H16BrNO3 B1388827 methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate CAS No. 1217699-69-8

methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No. B1388827
M. Wt: 314.17 g/mol
InChI Key: FGKUOGOMLYRVOK-DTIOYNMSSA-N
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Description

The compound’s name suggests it is a methyl ester of a pyrrolidine carboxylic acid, with a bromo-methylphenyl ether substituent.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the bromo-methylphenyl ether group and the esterification to form the methyl ester.



Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information on the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The compound’s reactivity could be studied by subjecting it to various conditions and observing the resulting reactions. The bromine atom might make the compound susceptible to nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental techniques.


Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. As a general rule, compounds containing bromine should be handled with care due to the potential for bromine to cause irritation or burns.


Future Directions

Future research on the compound might involve further studies on its synthesis, reactivity, and potential uses. If it shows promising biological activity, it could be developed into a drug or other therapeutic agent.


properties

IUPAC Name

methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKUOGOMLYRVOK-DTIOYNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OC2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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